N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a benzamide derivative featuring dual furan-based substituents on the nitrogen atom and a 4-methoxy group on the benzene ring. The compound’s structure combines aromatic and heterocyclic motifs, making it a candidate for diverse pharmacological applications. Its molecular formula is C₁₉H₁₉NO₄ (based on structural analysis), with a molecular weight of 325.36 g/mol.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H19NO4/c1-14-5-8-18(24-14)13-20(12-17-4-3-11-23-17)19(21)15-6-9-16(22-2)10-7-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
GHERKFOHYGKJJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the reaction of 4-methoxybenzoyl chloride with furan-2-ylmethylamine and 5-methylfuran-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to produce high yields of furan-containing amides under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the benzamide.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to the bioactivity of furan derivatives.
Materials Science: The compound can be used in the synthesis of polymers and materials with unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with biological targets such as enzymes and receptors. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The 3-chloro analogue () exhibits a 10% increase in molecular weight compared to the target compound, likely affecting solubility and binding interactions. Chlorine’s electron-withdrawing nature may alter electronic distribution in the benzamide core .
- Thiadiazole-containing analogues () replace one furan with a heterocyclic thiadiazole ring, introducing sulfur-based polarity. These derivatives have shown antimicrobial activity against Pseudomonas aeruginosa, suggesting that structural flexibility in the heterocyclic moiety can modulate biological activity .
Functional Group Impact on Bioactivity
Key Findings :
- The thiadiazole-containing analogue () demonstrates that replacing a furan with a thiadiazole ring enhances antimicrobial potency, likely due to improved target binding via sulfur-mediated interactions .
- Chlorinated derivatives (e.g., ’s hydroxamic acids) show antioxidant activity, but the target compound lacks a hydroxy or chlorophenyl group, limiting direct comparison .
Biological Activity
N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Methoxy and Benzamide Groups : These functional groups are introduced through selective reactions that enhance the compound's biological activity.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Anticancer Properties
Recent studies have indicated that furan derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines, including:
The compound showed a nearly 20-fold selectivity for cancerous cells over non-cancerous cells, indicating its potential as a targeted therapy.
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression:
- Inhibition of Enzymes : The compound has been shown to inhibit matrix metalloproteinases (MMPs), crucial in tumor metastasis.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing caspase levels, which are essential for programmed cell death.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of furan derivatives in vivo:
- Study on Mice with TNBC : Mice injected with MDA-MB-231 cells and treated with the compound exhibited reduced lung metastasis compared to control groups, highlighting its potential in metastatic cancer treatment .
- Neuroprotective Effects : In models of neurodegenerative diseases, related compounds have shown the ability to enhance monoaminergic function, suggesting potential applications in cognitive disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
